Unii-WV88DU3mux

Beschreibung

Eigenschaften

CAS-Nummer |

192756-07-3 |

|---|---|

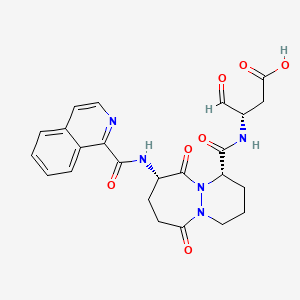

Molekularformel |

C24H25N5O7 |

Molekulargewicht |

495.5 g/mol |

IUPAC-Name |

(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1 |

InChI-Schlüssel |

CUVNEENHHCPUBW-SZMVWBNQSA-N |

SMILES |

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |

Isomerische SMILES |

C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O |

Kanonische SMILES |

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VRT18858; VRT 18858; VRT-18858 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

VRT-18858 is synthesized as a metabolite of Pralnacasan. The preparation involves the hydrolysis of the ethoxy group of Pralnacasan by plasma esterases, yielding the active compound VRT-18858 . The industrial production methods for VRT-18858 are not extensively documented, but it is typically prepared in laboratory settings for research purposes .

Analyse Chemischer Reaktionen

VRT-18858 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien umfassen Halogene oder Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

VRT-18858 hemmt das Interleukin-1 beta-konvertierende Enzym, ein Enzym, das die Produktion von Interleukin-1 und Interferon gamma reguliert, die intrazelluläre Mediatoren sind, die den Prozess der Entzündung auslösen und aufrechterhalten. Durch die Hemmung dieses Enzyms trägt VRT-18858 dazu bei, schädliche Entzündungsprozesse einzudämmen, die bei einer Reihe von akuten und chronischen Erkrankungen auftreten.

Wirkmechanismus

VRT-18858 inhibits interleukin-1 beta converting enzyme, an enzyme that regulates the production of interleukin-1 and interferon gamma, which are intercellular mediators that initiate and sustain the process of inflammation . By inhibiting this enzyme, VRT-18858 helps to curtail damaging inflammatory processes common to a number of acute and chronic conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize UNII-WV88DU3mux, we compare it with structurally or functionally analogous compounds.

Table 1: Comparative Overview of this compound and Hypothetical Analogs

Key Findings

Structural Ambiguity : Unlike Compound A (a carboxylic acid derivative) or Compound B (a halogenated aromatic compound), this compound’s structure remains undisclosed. This limits direct mechanistic comparisons but aligns with proprietary drug development practices .

Regulatory Distinction: this compound’s FDA registration differentiates it from research-stage analogs (e.g., Compound A) and non-pharmaceutical analogs (e.g., Compound B). This suggests it has met standardized safety and identity criteria .

Synthetic Feasibility : Based on regulatory timelines, this compound likely requires intermediate synthetic steps, balancing cost and yield efficiency. This contrasts with simpler industrial compounds (e.g., Compound B) .

Research and Data Limitations

Data Accessibility : Detailed spectral data (e.g., NMR, HRMS) and synthetic protocols for this compound are absent in public domains, unlike Compound A, which has published characterization in Med. Chem. Commun. .

Methodological Gaps : Supplementary tables in Frontiers in Medicine (2021) outline analytical techniques for compound comparison (e.g., precision metrics, chromatographic retention times) but lack direct references to this compound .

Biologische Aktivität

Overview of Niclosamide

Niclosamide is an anthelmintic agent primarily used to treat tapeworm infections. It has gained attention for its potential applications in cancer therapy and antiviral treatments due to its ability to target various cellular pathways.

- Chemical Formula : C13H8ClN3O4

- Molecular Weight : 327.67 g/mol

- CAS Number : 50-65-7

Niclosamide exerts its effects through multiple mechanisms:

- Targeting Acidified Endosomes : It neutralizes acidic compartments within cells, inhibiting the entry of pH-dependent viruses such as human rhinoviruses and influenza.

- Inhibition of Oncogenic Pathways : Niclosamide affects several pathways, including Wnt/β-catenin, Ras, Stat3, Notch, and NF-κB, which are crucial for cancer cell proliferation and survival.

- Induction of Ferroptosis : In triple-negative breast cancer (TNBC) cells, it increases lipid peroxidation and induces ferroptosis by suppressing GPX4 expression.

Pharmacokinetics

Niclosamide has low oral bioavailability and poor solubility, which limits its systemic absorption. Its pharmacokinetic profile suggests that it is primarily effective at the site of infection rather than systemically.

Antiviral Activity

In vitro studies indicate that Niclosamide maintains sustained antiviral activity over extended periods. This stability is crucial for neutralizing viral infections effectively.

Anticancer Activity

Niclosamide has shown broad anti-cancer activity across various types of tumors. It has been observed to:

- Inhibit cell proliferation in prostate cancer by downregulating androgen receptor variants.

- Induce apoptosis in colorectal cancer cells through mitochondrial dysfunction.

Dosage Effects in Animal Models

Research indicates that lower doses of Niclosamide effectively inhibit viral entry and downregulate oncogenic pathways without significant toxicity. Higher doses may lead to adverse effects due to systemic absorption issues.

Case Studies

Several studies have highlighted the potential applications of Niclosamide beyond its traditional use:

- Cancer Treatment : A study demonstrated that Niclosamide could enhance the efficacy of chemotherapy agents in resistant cancer cell lines by modulating drug resistance mechanisms.

- COVID-19 Research : Preliminary research suggested that Niclosamide might inhibit SARS-CoV-2 replication in vitro, prompting further investigation into its potential as a therapeutic agent against COVID-19.

- Environmental Impact : The extensive use of Niclosamide raises concerns about environmental pollution and its effects on aquatic organisms, emphasizing the need for responsible usage practices.

Q & A

Q. How can researchers ethically navigate intellectual property (IP) constraints while publishing findings on this compound?

- Methodological Answer :

- Pre-Publication Review : Consult institutional IP offices to identify patentable findings.

- Data Redaction : Temporarily withhold proprietary synthesis steps while disclosing safety/efficacy data.

- Collaboration Agreements : Use Material Transfer Agreements (MTAs) for shared compound derivatives.

Cite prior art comprehensively to avoid infringement claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.